molecular formula C11H8F2N2O2 B8341070 diazo-(3,4-Difluoro-phenyl)acetic acid allyl ester

diazo-(3,4-Difluoro-phenyl)acetic acid allyl ester

Cat. No. B8341070
M. Wt: 238.19 g/mol
InChI Key: PBXDTTPKEVZTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazo-(3,4-Difluoro-phenyl)acetic acid allyl ester is a useful research compound. Its molecular formula is C11H8F2N2O2 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality diazo-(3,4-Difluoro-phenyl)acetic acid allyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diazo-(3,4-Difluoro-phenyl)acetic acid allyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

diazo-(3,4-Difluoro-phenyl)acetic acid allyl ester

Molecular Formula

C11H8F2N2O2

Molecular Weight

238.19 g/mol

IUPAC Name

prop-2-enyl 2-diazo-2-(3,4-difluorophenyl)acetate

InChI

InChI=1S/C11H8F2N2O2/c1-2-5-17-11(16)10(15-14)7-3-4-8(12)9(13)6-7/h2-4,6H,1,5H2

InChI Key

PBXDTTPKEVZTLQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(=[N+]=[N-])C1=CC(=C(C=C1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3,4-Difluoro-phenyl)acetic acid allyl ester (64 g) was dissolved in acetonitrile (400 mL) and 4-acetamidobenzenesulfonyl azide (p-ABSA, 87 g, 0.36 mol) was added and the mixture stirred at room temperature for 15 min. The mixture was then cooled to 0° C. and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 58.6 mL) was added dropwise at 0° C. during 30 min. The mixture was allowed to warm up to rt (room temperature) and stirred at rt for 4-20 h (until TLC showed completion of reaction). Saturated ammonium chloride (500 mL) was added and the organic phase was separated from the water phase. The water phase was extracted with diethylether (3×200 mL) and the four combined organic phases were dried (Magnesium sulphate) and evaporated in vacuo. The resulting solid was extracted with a 50:50 mixture of diethylether/pentane (3×200 mL). The combined ether phases were evaporated in vacuo (keep temperature below 40°) and purified by flash column chromatography (silicagel, eluent: 10:90 mixture of diethylether/pentane). The yellow fractions were combined and evaporated in vacuo (keep temperature below 40°) to give 70 g diazo-(3,4-Difluoro-phenyl)acetic acid allyl ester.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two
Quantity
58.6 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

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